molecular formula C18H30O6 B1235552 (Z)-5-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(8-hydroxy-3-oxooctyl)cyclopentyl]pent-3-enoic acid CAS No. 34069-62-0

(Z)-5-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(8-hydroxy-3-oxooctyl)cyclopentyl]pent-3-enoic acid

Cat. No.: B1235552
CAS No.: 34069-62-0
M. Wt: 342.4 g/mol
InChI Key: MBJNKTSSQMIPIF-TUXBEBCXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-5-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(8-hydroxy-3-oxooctyl)cyclopentyl]pent-3-enoic acid is a significant compound in the study of prostaglandin metabolism. Prostaglandins are lipid compounds derived from fatty acids and have diverse hormone-like effects in animals. They play crucial roles in various physiological processes, including inflammation, smooth muscle function, and the regulation of the reproductive system .

Properties

CAS No.

34069-62-0

Molecular Formula

C18H30O6

Molecular Weight

342.4 g/mol

IUPAC Name

(Z)-5-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(8-hydroxy-3-oxooctyl)cyclopentyl]pent-3-enoic acid

InChI

InChI=1S/C18H30O6/c19-11-5-1-2-6-13(20)9-10-15-14(16(21)12-17(15)22)7-3-4-8-18(23)24/h3-4,14-17,19,21-22H,1-2,5-12H2,(H,23,24)/b4-3-/t14-,15-,16+,17-/m1/s1

InChI Key

MBJNKTSSQMIPIF-TUXBEBCXSA-N

SMILES

C1C(C(C(C1O)CC=CCC(=O)O)CCC(=O)CCCCCO)O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CC(=O)O)CCC(=O)CCCCCO)O

Canonical SMILES

C1C(C(C(C1O)CC=CCC(=O)O)CCC(=O)CCCCCO)O

Synonyms

5 alpha,7 alpha-dihydroxy-11-ketotetranorprostane 1,16-dioic acid
5 alpha,7 alpha-dihydroxy-11-ketotetranorprostane-1,16-dioic acid
5,7-dihydroxy-11-keto-tetranorprosta-1,16-dioic acid
5,7-DKPDA
9 alpha,11 alpha-dihydroxy-15-oxo-2,3,4,5,20-pentanor-19-carboxyprostanoic acid
9,11-dihydroxy-15-oxo-2,3,4,5,20-pentanor-19-carboxyprostanoic acid
9,11-DPPCPA
9alpha, 11alpha-dihydroxy-15-oxo-2,3,4,5,20-pentanor-19-carboxyprostanoic acid
PGF-M
PGF-main urinary metabolite
PGF-MUM
PGF2alpha UM
prostaglandin F-M
prostaglandin F-main urinary metabolite
prostaglandin F2alpha urinary metabolite

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of prostaglandin F-main urinary metabolite typically involves the conversion of prostaglandin F2α. This process can be achieved through various chemical reactions, including oxidation and reduction steps. The synthetic route often starts with the preparation of prostaglandin F2α, followed by its conversion to the main urinary metabolite through specific enzymatic or chemical reactions .

Industrial Production Methods: Industrial production of prostaglandin F-main urinary metabolite involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of bioreactors and advanced purification techniques to isolate the desired metabolite from complex mixtures .

Chemical Reactions Analysis

Types of Reactions: (Z)-5-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(8-hydroxy-3-oxooctyl)cyclopentyl]pent-3-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various hydroxylated and ketone derivatives of the original prostaglandin F2α structure .

Scientific Research Applications

(Z)-5-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(8-hydroxy-3-oxooctyl)cyclopentyl]pent-3-enoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of prostaglandin F-main urinary metabolite involves its interaction with specific prostaglandin receptors. These receptors are part of the G-protein-coupled receptor family and mediate various cellular responses, including inflammation, smooth muscle contraction, and regulation of blood flow. The metabolite’s effects are primarily exerted through the activation of these receptors and subsequent signaling pathways .

Comparison with Similar Compounds

Uniqueness: (Z)-5-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(8-hydroxy-3-oxooctyl)cyclopentyl]pent-3-enoic acid is unique in its specific metabolic pathway and its role as a biomarker for certain physiological and pathological conditions. Its distinct receptor interactions and metabolic stability make it a valuable compound for research and therapeutic applications .

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